(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with a hydrazine derivative, followed by cyclization with a purine precursor. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially breaking it down into simpler amines.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential as a therapeutic agent is of significant interest. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may also make it useful in catalysis or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
8-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-ETHOXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a similar structure but with different substituents, which can affect its reactivity and biological activity.
8-[(2E)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: The presence of a chlorine atom instead of bromine can lead to different chemical and biological properties.
Uniqueness
The uniqueness of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H15BrN6O4 |
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Molecular Weight |
423.22 g/mol |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H15BrN6O4/c1-21-12-11(13(25)19-15(21)26)22(4-5-23)14(18-12)20-17-7-8-6-9(16)2-3-10(8)24/h2-3,6-7,23-24H,4-5H2,1H3,(H,18,20)(H,19,25,26)/b17-7+ |
InChI Key |
UOINJJMHCWVLBV-REZTVBANSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCO |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCO |
Origin of Product |
United States |
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